3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide
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Overview
Description
3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide is a complex organic compound that features an indole moiety, a triazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the benzamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with enzymes and receptors, modulating their activity. The benzamide group can further enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-1-yl)-N-(2-(1H-1,2,4-triazol-3-yl)ethyl)benzamide
- 3-(1H-indol-1-yl)-N-(2-(4-methyl-1H-1,2,4-triazol-3-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide is unique due to the presence of the thioether linkage, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-24-14-22-23-20(24)27-12-10-21-19(26)16-6-4-7-17(13-16)25-11-9-15-5-2-3-8-18(15)25/h2-9,11,13-14H,10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLZWWEALBXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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